5-fluoro-2-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine
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Overview
Description
5-fluoro-2-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a fluoropyrimidine moiety linked to a piperazine ring, further connected to a pyrrolopyrimidine core. The presence of these functional groups endows the compound with unique chemical and biological properties, making it a valuable subject of study for various scientific applications.
Preparation Methods
The synthesis of 5-fluoro-2-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 5-fluoropyrimidine, which is then reacted with piperazine under specific conditions to form the intermediate compound. This intermediate is subsequently subjected to cyclization reactions to form the pyrrolopyrimidine core. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the final product .
Chemical Reactions Analysis
5-fluoro-2-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are replaced by other nucleophiles.
Cyclization: Cyclization reactions can be employed to form additional ring structures, enhancing the compound’s complexity and potential biological activity
Scientific Research Applications
5-fluoro-2-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, serving as a precursor in various organic synthesis reactions.
Biology: It is studied for its potential interactions with biological macromolecules, including proteins and nucleic acids, which can provide insights into its biological activity and potential therapeutic uses.
Medicine: The compound is investigated for its potential as a drug candidate, particularly in the treatment of diseases such as cancer and neurological disorders. Its unique structure allows it to interact with specific molecular targets, making it a promising lead compound for drug development.
Industry: In the industrial sector, the compound is used in the development of new materials and chemical processes, contributing to advancements in various technological applications
Mechanism of Action
The mechanism of action of 5-fluoro-2-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets within biological systems. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific kinases, which are enzymes involved in cell signaling pathways. By inhibiting these kinases, the compound can disrupt abnormal cell growth and proliferation, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
When compared to other similar compounds, 5-fluoro-2-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine stands out due to its unique combination of functional groups and structural features. Similar compounds include:
4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine: This compound has a chlorine atom instead of a fluorine atom, which can lead to different chemical and biological properties.
4-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine: The presence of a methyl group instead of a fluorine atom can affect the compound’s reactivity and interactions with biological targets.
4-[4-(5-Trifluoromethylpyrimidin-2-yl)piperazin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine: The trifluoromethyl group can enhance the compound’s lipophilicity and potentially improve its pharmacokinetic properties
Properties
IUPAC Name |
4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN7/c15-10-7-17-14(18-8-10)22-5-3-21(4-6-22)13-11-1-2-16-12(11)19-9-20-13/h1-2,7-9H,3-6H2,(H,16,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URAQCRFIPIHMPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2C=CN3)C4=NC=C(C=N4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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